molecular formula C15H16N2O3 B2541405 Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate CAS No. 338960-10-4

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate

Cat. No.: B2541405
CAS No.: 338960-10-4
M. Wt: 272.304
InChI Key: XNUHUNYEVQMLKR-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a cyano group, an anilino group, and an oxo-butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate typically involves the reaction of ethyl cyanoacetate with 3,5-dimethylaniline under specific conditions. One common method includes:

    Condensation Reaction: Ethyl cyanoacetate is reacted with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the anilino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Oxo derivatives.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate involves its interaction with specific molecular targets. The cyano group and the anilino group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate: shares similarities with other cyanoacetanilide derivatives and oxo-butenoate compounds.

    3-cyano-4,6-dimethyl-2-pyridone: Another compound with a cyano group and similar reactivity.

    2,6-dicyano-3,5-dimethylaniline: A related compound with multiple cyano groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and medicinal research.

Properties

IUPAC Name

ethyl (E)-3-cyano-4-(3,5-dimethylanilino)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-4-20-15(19)14(18)12(8-16)9-17-13-6-10(2)5-11(3)7-13/h5-7,9,17H,4H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUHUNYEVQMLKR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC(=CC(=C1)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C/NC1=CC(=CC(=C1)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.